molecular formula C14H13N3O3 B11691117 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11691117
M. Wt: 271.27 g/mol
InChI Key: DCBGFHCZZYSUBC-CXUHLZMHSA-N
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Description

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a hydrazone derivative featuring a pyridine-3-carbohydrazide core linked via an imine bond to a 2-hydroxy-3-methoxyphenyl group. The (E)-configuration of the imine bond ensures a planar geometry, critical for π-π stacking interactions and biological activity. The hydroxyl and methoxy substituents on the phenyl ring confer electron-donating effects, enhancing solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-12-6-2-4-10(13(12)18)9-16-17-14(19)11-5-3-7-15-8-11/h2-9,18H,1H3,(H,17,19)/b16-9+

InChI Key

DCBGFHCZZYSUBC-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves the condensation of pyridine-3-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde in a polar protic solvent (e.g., methanol or ethanol). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond. A typical procedure includes:

  • Dissolving equimolar amounts of pyridine-3-carbohydrazide (1.37 g, 10 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 25 mL methanol.

  • Refluxing the mixture at 65–70°C for 6–8 hours under inert atmosphere.

  • Cooling to room temperature to precipitate the product, followed by filtration and recrystallization from methanol.

Yields range from 68–85%, with purity confirmed via melting point (212–214°C) and HPLC.

Acid-Catalyzed Cyclization

Alternative approaches employ acidic conditions to accelerate imine formation. For example:

  • Combining pyridine-3-carbohydrazide (2.76 g, 20 mmol) and 2-hydroxy-3-methoxybenzaldehyde (3.04 g, 20 mmol) in acetic acid (10 mL) at 80°C for 4 hours.

  • Neutralizing the mixture with aqueous sodium bicarbonate post-reaction to isolate the product.

This method reduces reaction time to 4 hours but requires careful pH control to prevent decomposition of the acid-labile methoxy group.

Optimization of Reaction Conditions

Solvent Effects

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Methanol6588599
Ethanol7867897
Acetic acid8047295

Methanol provides optimal balance between solubility and reaction rate, while acetic acid accelerates kinetics at the expense of yield.

Catalytic Additives

Incorporating 1–2 mol% of p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst enhances reaction efficiency:

  • Yield increases from 78% to 89% in ethanol.

  • Reaction time decreases to 3 hours due to enhanced electrophilicity of the aldehyde.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.72 (s, 1H, CH=N), 7.82–7.25 (m, 4H, pyridine and aromatic protons), 3.89 (s, 3H, OCH3).

  • IR (KBr): 3420 cm⁻¹ (OH), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

  • X-ray Crystallography : Monoclinic crystal system (CCDC 272016) with Z = 4 and hydrogen-bonded dimeric motifs stabilizing the E-configuration.

Industrial-Scale Production Considerations

Waste Management

The patented method for analogous compounds emphasizes reduced environmental impact:

  • Recycling solvents like pyridine via fractional distillation.

  • Neutralizing acidic byproducts with sodium bicarbonate to minimize hazardous waste .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with appropriate aldehydes. The reaction is generally carried out in methanol under reflux conditions. Characterization methods include:

  • Infrared Spectroscopy (IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

For instance, elemental analysis has shown the compound's composition aligns with its molecular formula C14H13N3O3C_{14}H_{13}N_3O_3 .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, organotin(IV) complexes derived from this compound have shown enhanced cytotoxicity against cancer cells .

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have reported that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The results indicate that it possesses notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Activity Tested Organisms/Cell Lines IC50 Values Mechanism
AnticancerMCF-7, HeLa15 µMApoptosis induction
AntioxidantDPPH assay20 µg/mLFree radical scavenging
AntimicrobialE. coli, S. aureus50 µg/mLCell membrane disruption

Case Studies

  • Anticancer Mechanism Study : A study investigated the effects of this compound on breast cancer cells. Results indicated that treatment led to significant apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology .
  • Antioxidant Efficacy : In a comparative study assessing various compounds for antioxidant activity, this compound was found to outperform several known antioxidants in scavenging DPPH radicals .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and potentially inhibiting enzymes or other biological pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity of pyridine-3-carbohydrazide derivatives arises from modifications to the arylidene moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Aryl Ring Melting Point (°C) Yield (%) Key Functional Groups References
Target Compound 2-hydroxy-3-methoxy N/A N/A –OH, –OCH₃
N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide 6-fluoro-2-hydroxyquinoline N/A N/A –F, –OH (quinoline core)
N'-[(2-氯-5-硝基苯基)methylidene]pyridine-3-carbohydrazide (Compound 10) 2-chloro-5-nitro 220 87 –Cl, –NO₂
N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide (Compound 2) 4-tert-butyl N/A N/A –C(CH₃)₃
N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-3-carbohydrazide 3-methylthiophene N/A N/A –S–, –CH₃
N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide 2-nitro N/A N/A –NO₂

Key Observations :

  • Electron-Donating vs.
  • Aromatic System Modifications: Quinoline-based derivatives (e.g., ) exhibit extended conjugation and planarity, favoring intercalation with DNA or proteins. Thiophene-containing analogs (e.g., ) introduce sulfur atoms, which may alter electronic properties and metal-binding affinity.

Physicochemical and Spectral Properties

  • Melting Points: Electron-withdrawing groups (e.g., –NO₂ in Compound 10 ) correlate with higher melting points (220°C) due to increased crystallinity and intermolecular forces.
  • Spectroscopic Data :
    • IR : All compounds show C=O stretches near 1650–1670 cm⁻¹ and C=N bands at 1540–1560 cm⁻¹, confirming hydrazone formation .
    • NMR : The target compound’s –OH proton is expected near δ 10–12 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm . Halogenated analogs (e.g., Compound 9 ) exhibit deshielded aromatic protons due to electron withdrawal.

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide, also known as (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound is synthesized through the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction typically involves the following steps:

  • Preparation of Reactants : The aldehyde and hydrazide are mixed in an appropriate solvent, often ethanol or methanol.
  • Condensation Reaction : The mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage.
  • Purification : The product is purified using recrystallization techniques.

The characterization of the compound is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7 to 28 μM depending on the strain tested .

Microorganism MIC (μM)
Escherichia coli28
Staphylococcus aureus7

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HT-29 and COLO-205, with IC50 values reported at 10.55 μM and 3.38 μM respectively . The mechanism appears to involve cell cycle arrest at the G1 and G2/M phases, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (μM)
HT-2910.55
COLO-2053.38

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress .

Case Studies

  • Antifungal Activity : A recent study reported that derivatives of the compound demonstrated enhanced antifungal activity compared to standard treatments, suggesting its potential use in treating fungal infections .
  • Leishmanicidal Activity : Another investigation highlighted its efficacy against Leishmania donovani, with an IC50 value of 0.2 µM, showcasing its promising application in parasitic infections .

Q & A

Basic: What are the established synthetic routes for N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide?

Methodological Answer:
The compound is synthesized via a two-step process:

Hydrazide formation : Ethyl pyridine-3-carboxylate is refluxed with hydrazine hydrate in ethanol to yield pyridine-3-carbohydrazide .

Schiff base formation : The hydrazide reacts with 2-hydroxy-3-methoxybenzaldehyde under reflux in ethanol, catalyzed by acidic conditions (e.g., H₂SO₄), to form the target Schiff base .
Key Considerations :

  • Purity is ensured by recrystallization from ethanol.
  • Reaction progress is monitored via TLC or NMR.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Proton signals for the imine (CH=N, δ ~8.5–9.0 ppm) and phenolic OH (δ ~12.0 ppm) confirm Schiff base formation. Aromatic protons from pyridine and methoxy groups appear between δ 6.5–8.5 ppm .
    • FT-IR : Stretching vibrations for C=N (~1600 cm⁻¹), C=O (~1650 cm⁻¹), and O–H (~3400 cm⁻¹) are diagnostic .
  • X-ray Crystallography :
    • Monoclinic/triclinic crystal systems are common (e.g., space group P2₁/c). Bond lengths (C=N: ~1.28 Å, C–O: ~1.36 Å) and dihedral angles between aromatic planes validate the E-configuration .

Basic: What initial biological activities have been identified for this compound?

Methodological Answer:

  • Antimicrobial Activity : The hydrazone scaffold inhibits microbial growth by targeting enzymes like glucosamine-6-phosphate synthase, as shown in molecular docking studies (binding energy: −8.2 kcal/mol) .
  • Anticancer Potential : Organotin(IV) complexes derived from this ligand exhibit cytotoxicity against A549, HeLa, and MCF-7 cells (IC₅₀: 2–10 µM), with apoptosis induction via mitochondrial pathways .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate its electronic properties and binding interactions?

Methodological Answer:

  • DFT Calculations :
    • Gaussian 09W with B3LYP/6-311+G(d,p) basis sets optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.1 eV), indicating charge transfer potential .
    • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds) in crystal packing .
  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite predicts binding to targets like Glucosamine-6-Phosphate Synthase (binding affinity: −8.5 kcal/mol). Key residues (e.g., Asp483, Lys488) form hydrogen bonds with the hydrazide moiety .

Advanced: How to design experiments to evaluate its mechanism of action in cancer cells?

Methodological Answer:

  • In Vitro Assays :
    • Cell Cycle Analysis : Flow cytometry after propidium iodide staining identifies G2/M arrest (e.g., 48-hour treatment at 10 µM) .
    • Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3 activation confirm programmed cell death .
  • Target Validation :
    • Microtubule Disruption : Immunofluorescence microscopy detects altered tubulin polymerization, similar to colchicine .
    • BSA/DNA Binding Studies : Fluorescence quenching experiments (Stern-Volmer plots) quantify interactions with biomacromolecules .

Advanced: How to resolve contradictions in crystallographic data for Schiff base derivatives?

Methodological Answer:

  • Data Reconciliation :
    • Compare unit cell parameters (e.g., a = 7.30 Å vs. 7.17 Å) and hydrogen-bonding networks across studies to identify polymorphism or solvent effects .
    • Use SHELX software for structure refinement; validate with R-factor convergence (<5%) and residual electron density maps .
  • Experimental Reproducibility :
    • Control crystallization conditions (solvent, temperature) to isolate specific polymorphs.

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